6-Methyl-6-heptenenitrile: A Comprehensive Technical Guide on Bifunctional Scaffolding
6-Methyl-6-heptenenitrile: A Comprehensive Technical Guide on Bifunctional Scaffolding
Executive Summary
In modern synthetic chemistry and drug development, the demand for versatile, orthogonally reactive building blocks is paramount. 6-Methyl-6-heptenenitrile (CAS: 6887-97-4) stands out as a highly valuable aliphatic scaffold. Featuring both a terminal alkene and a nitrile moiety, it enables sequential, site-specific modifications without the need for excessive protecting group chemistry[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, structural significance, and field-validated synthesis protocols, ensuring that researchers can leverage this compound effectively in complex scaffold construction.
Physicochemical Profiling
Understanding the baseline properties of 6-Methyl-6-heptenenitrile is critical for designing appropriate reaction conditions and separation methods. As a liquid under standard conditions, it requires specific handling to prevent volatility losses and oxidative degradation[2].
Table 1: Quantitative Physicochemical Data & Identifiers
| Property | Value |
| CAS Number | 6887-97-4 |
| Molecular Formula | C8H13N |
| Molecular Weight | 123.2 g/mol |
| InChI Key | ZMKLVCPTSRCYGO-UHFFFAOYSA-N |
| Physical State | Liquid (Ambient) |
| Standard Purity | ≥ 95.0% - 97.0%+ |
| Storage Conditions | Ambient, well-ventilated, avoid dust/aerosolization |
Data compiled from standardized chemical inventories and safety data sheets[1][2][3].
Structural Significance: The Orthogonal Reactivity Paradigm
The utility of 6-Methyl-6-heptenenitrile is defined by the independent reactivity of its two functional groups. This "orthogonal" nature allows chemists to target one moiety while leaving the other intact, a critical advantage in multi-step drug synthesis[1].
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The Nitrile Group (-C≡N): Characterized by an electrophilic carbon and a nucleophilic nitrogen, the nitrile group is a versatile precursor. Hydrolysis yields carboxylic acids or amides, while reduction produces primary amines—fundamental pharmacophores in drug discovery. Furthermore, it readily participates in [3+2] cycloadditions with azides to form tetrazoles, a common bioisostere for carboxylic acids[1][4].
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The Terminal Alkene (C=C): Terminal alkenes are cornerstones of synthetic transformations. They undergo hydrofunctionalization (e.g., hydroamination, hydration), oxidative cleavage (ozonolysis) to form carbonyls, and cross-metathesis to build extended carbon frameworks[1].
Orthogonal reactivity pathways of the alkene and nitrile functional groups.
Synthesis Methodologies: Classical vs. Biocatalytic
Historically, unsaturated nitriles were synthesized via classical condensation-dehydration sequences, often requiring harsh dehydrating agents that risk isomerizing the terminal alkene[4].
To preserve the structural integrity of the terminal double bond, modern approaches increasingly favor biocatalysis. The use of an aldoxime dehydratase (Oxd) enzyme provides a highly selective, mild pathway. The enzyme catalyzes the dehydration of 6-methyl-6-heptenal oxime directly to the nitrile, operating in aqueous conditions at ambient temperature, thereby eliminating the risk of thermal or acid-catalyzed alkene migration[1].
Biocatalytic synthesis workflow for 6-Methyl-6-heptenenitrile via aldoxime dehydratase.
Validated Experimental Protocol: Biocatalytic Synthesis
As an application scientist, I prioritize protocols that are self-validating and mechanistically sound. In my experience, the primary failure mode in unsaturated nitrile synthesis is unintended alkene isomerization. The following workflow details the two-step synthesis of 6-Methyl-6-heptenenitrile, engineered to prevent this exact issue.
Phase 1: Oximation
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Reagent Preparation: Dissolve 6-methyl-6-heptenal (10 mmol) in 20 mL of ethanol.
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Condensation: Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol) to the solution.
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Causality: Sodium acetate acts as a mild base buffer to liberate free hydroxylamine without inducing base-catalyzed side reactions that could degrade the aldehyde[1].
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Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
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Workup: Evaporate ethanol, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield 6-methyl-6-heptenal oxime.
Phase 2: Enzymatic Dehydration (Self-Validating System)
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Enzyme Preparation: Suspend recombinant E. coli cells expressing aldoxime dehydratase (Oxd) in 50 mL of potassium phosphate buffer (100 mM, pH 7.0).
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Biphasic Setup: Add the oxime precursor dissolved in 10 mL of an organic overlay (e.g., n-heptane).
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Causality: The biphasic system partitions the hydrophobic 6-Methyl-6-heptenenitrile product into the organic layer as it forms. This prevents product inhibition of the enzyme and simplifies downstream extraction[1].
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Internal Standard Addition: Spike the organic layer with exactly 1.0 mmol of dodecane.
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Causality: Dodecane serves as an internal standard. By taking aliquots of the organic layer and analyzing via GC-FID, the ratio of the product peak to the dodecane peak provides a real-time, self-validating measure of conversion efficiency, independent of volume losses during sampling.
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Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
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Isolation & Validation: Separate the organic layer. Analyze via GC-MS.
Advanced Applications in Scaffold Construction
Beyond simple functional group conversions, 6-Methyl-6-heptenenitrile is highly prized in stereocontrolled cascade reactions. For instance, the compound can be converted into an acyclic aldehyde bearing an alkyl chloride, which then undergoes condensation to form an oxime. This intermediate can trigger an intramolecular N-alkylation to form a cyclic nitrone—a powerful intermediate for synthesizing complex alkaloids via subsequent [3+2] cycloadditions[1][4].
Safety, Handling, and Analytical Characterization
According to GHS classifications, 6-Methyl-6-heptenenitrile is a Category 2 Skin Irritant (H315), a Category 2A Eye Irritant (H319), and a Category 3 Specific Target Organ Toxicant for the respiratory system (H335)[2].
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Handling: Must be handled in a well-ventilated fume hood (P271). Avoid breathing vapors (P261)[2].
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Storage: Store in a tightly closed container in a cool, dry place to prevent oxidative degradation of the alkene[2][3].
References
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6-Methyl-6-heptenenitrile [F200028-2G] - 6887-97-4 - Novachem Source: Novachem URL:[Link]
